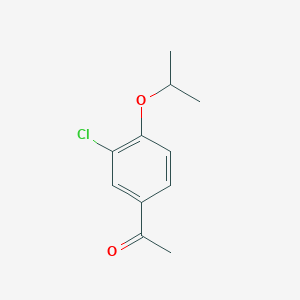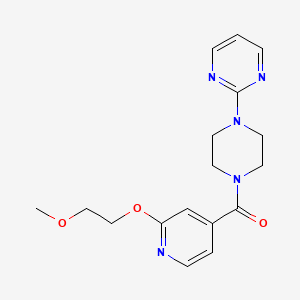
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide, also known as FMISO, is a radiopharmaceutical compound that is used in positron emission tomography (PET) imaging. This compound has been widely studied for its potential applications in the diagnosis and treatment of various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide is based on its ability to selectively bind to hypoxic tissues. Hypoxia is a condition in which tissues are deprived of oxygen, which is a common characteristic of various cancers and neurological disorders. This compound is taken up by hypoxic tissues and is converted into a highly reactive intermediate, which then binds to proteins and other cellular components. This binding results in the accumulation of this compound in hypoxic tissues, which can be detected using PET imaging.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated by patients. However, studies have shown that this compound can cause changes in the levels of various biomarkers, including lactate, glucose, and pyruvate. These changes are thought to be related to the metabolic changes that occur in hypoxic tissues.
実験室実験の利点と制限
The main advantage of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide is its ability to selectively bind to hypoxic tissues, which makes it a valuable tool for the diagnosis and staging of various cancers and neurological disorders. However, this compound has some limitations, including its short half-life, which limits its use in longitudinal studies. In addition, this compound is a radioactive compound, which requires specialized handling and disposal procedures.
将来の方向性
There are several future directions for the use of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide in scientific research. One potential application is the use of this compound in the development of new cancer therapies. This compound can be used to identify hypoxic regions within tumors, which can be targeted using hypoxia-activated prodrugs. In addition, this compound can be used to monitor the response of tumors to therapy, which can help to guide treatment decisions.
Another future direction for the use of this compound is in the study of neurological disorders. This compound can be used to identify regions of the brain that are hypoxic, which can provide insights into the underlying mechanisms of various neurological disorders. In addition, this compound can be used to monitor the response of the brain to therapy, which can help to guide treatment decisions.
Conclusion:
This compound is a valuable tool for scientific research, with potential applications in the diagnosis and treatment of various diseases, including cancer and neurological disorders. The selective binding of this compound to hypoxic tissues makes it a valuable tool for the identification of hypoxic regions within tumors and the brain. However, further research is needed to fully explore the potential applications of this compound in scientific research.
合成法
The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide involves the reaction of 2-fluoro-5-nitrophenylisoxazole with N-(2-methoxyphenethyl)acetamide in the presence of a reducing agent. The resulting compound is then purified using chromatography techniques to obtain pure this compound.
科学的研究の応用
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide has been extensively studied for its potential applications in PET imaging. This compound is highly selective for hypoxic tissues, which makes it a valuable tool for the diagnosis and staging of various cancers, including lung, breast, and head and neck cancers. In addition, this compound has also been used to study the hypoxia in the brain, which is associated with various neurological disorders, including stroke and Alzheimer's disease.
特性
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-18-9-5-2-6-14(18)10-11-22-20(24)13-15-12-19(26-23-15)16-7-3-4-8-17(16)21/h2-9,12H,10-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIISSRYANHNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2847997.png)







![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide](/img/structure/B2848012.png)

![N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2848015.png)